molecular formula C17H22ClN3OS B2389196 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride CAS No. 2418730-76-2

1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride

Cat. No.: B2389196
CAS No.: 2418730-76-2
M. Wt: 351.89
InChI Key: FFSKKSQEKGBHBZ-VNBQJVINSA-N
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Description

This compound is a hydrochloride salt featuring a 5-azaspiro[3.5]nonane core, a bicyclic structure with a nitrogen atom at the spiro junction. The hydrochloride salt enhances solubility in aqueous media, a common modification for bioavailability improvement in pharmaceuticals. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs suggest applications in kinase inhibition or central nervous system targeting, analogous to other spirocyclic and benzothiazole-containing molecules .

Properties

IUPAC Name

1-(2-amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS.ClH/c18-13-9-17(10-13)5-1-2-6-20(17)16(21)8-12-3-4-14-15(7-12)22-11-19-14;/h3-4,7,11,13H,1-2,5-6,8-10,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSKKSQEKGBHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C2(C1)CC(C2)N)C(=O)CC3=CC4=C(C=C3)N=CS4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone under acidic or basic conditions.

    Introduction of the Benzothiazole Moiety: This step often involves a condensation reaction between a substituted aniline and a thioamide, followed by cyclization to form the benzothiazole ring.

    Coupling of the Two Fragments: The final step involves coupling the spirocyclic core with the benzothiazole moiety through a suitable linker, often using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

1-(2-Amino-5-azaspiro[3

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and benzothiazole moiety allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Amine Derivatives

Compound A : 2-(6-Fluoro-1H-indol-1-yl)-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]ethan-1-one Hydrochloride
  • Key Similarities: Shares the 2-amino-5-azaspiro[3.5]nonane core. Contains an ethanone linker to an aromatic heterocycle (indole vs. benzothiazole).
  • Key Differences: Substituent: The indole group (electron-rich, hydrogen-bond donor) contrasts with the benzothiazole (electron-deficient, hydrogen-bond acceptor). Bioactivity Implications: Indole derivatives often target serotonin receptors, whereas benzothiazoles are common in kinase inhibitors (e.g., dasatinib analogs).
Compound B : rac-(2R,5S)-N-(4-Aminocyclohexyl)-5-benzyl-N-methyl oxolane-2-carboxamide Hydrochloride
  • Key Similarities :
    • Contains a spiro-like bicyclic structure (oxolane fused to carboxamide).
    • Includes a basic amine group for salt formation.
  • Key Differences: Core Structure: Oxolane (tetrahydrofuran) vs. azaspiro[3.5]nonane. Aromatic Group: Benzyl substituent vs. benzothiazole.

Ethanone-Linked Aromatic Derivatives

Compound C : 2-(Benzylethyl-amino)-1-(3-hydroxyphenyl)ethanone Hydrochloride (Benzyletilefrone Hydrochloride)
  • Key Similarities: Ethanone backbone with aromatic substitution. Hydrochloride salt for solubility.
  • Key Differences: Aromatic Group: 3-Hydroxyphenyl (polar, prone to glucuronidation) vs. benzothiazole (metabolically stable).
Compound D : 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone Hydrochloride
  • Key Similarities: Ethanone scaffold with an amine group. Hydrochloride salt formulation.
  • Key Differences :
    • Electron-Withdrawing Group : CF₃ (strongly electron-withdrawing) vs. benzothiazole (moderately electron-withdrawing).
    • Bioactivity : CF₃ groups often enhance metabolic stability and binding affinity in kinase inhibitors .

Impurities and Byproducts

Compound E : 1-(3-Hydroxyphenyl)ethanone (3-Hydroxyacetophenone)
  • Comparison: Lacks the spirocyclic amine and benzothiazole groups.

Structural and Functional Comparison Table

Compound Core Structure Aromatic Group Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound 5-azaspiro[3.5]nonane 1,3-Benzothiazol-6-yl 2-Amino, ethanone, HCl ~375 (estimated) Kinase inhibition, CNS drugs
Compound A () 5-azaspiro[3.5]nonane 6-Fluoroindole 2-Amino, ethanone, HCl ~390 (estimated) Serotonin receptor modulation
Compound C () Linear ethanone 3-Hydroxyphenyl Benzylethyl-amino, HCl 317.35 Impurity with limited activity
Compound D () Linear ethanone 3-(Trifluoromethyl)phenyl 2-Amino, HCl ~235 (estimated) Kinase inhibition

Research Implications and Gaps

  • Benzothiazole vs. Indole : The benzothiazole group may confer better metabolic stability than indole (Compound A) due to reduced oxidative metabolism.
  • Data Limitations: No direct bioactivity or pharmacokinetic data are available in the provided evidence, necessitating further experimental validation.

Biological Activity

1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Structure

The compound features a unique spirocyclic structure characterized by the presence of an azaspiro moiety and a benzothiazole ring. This combination is believed to contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₈N₂OS
Molecular Weight270.37 g/mol
IUPAC NameThis compound
SolubilitySoluble in water

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing benzothiazole and benzimidazole nuclei have demonstrated high potential in inhibiting cell proliferation in various cancer cell lines, including lung cancer models (A549, HCC827, NCI-H358) .

In vitro studies have shown that the compound effectively induces cytotoxicity through mechanisms involving apoptosis and cell cycle arrest. The IC50 values for these compounds in 2D cultures were markedly lower than those in 3D cultures, suggesting that the compound's effectiveness may be influenced by the cellular environment .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been evaluated. Similar compounds have shown promising results against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activity of this compound is hypothesized to involve binding to specific molecular targets such as enzymes or receptors. This interaction may modulate their activity, leading to downstream effects that culminate in biological responses like apoptosis in tumor cells or inhibition of bacterial growth .

Study 1: Antitumor Effects

In a study evaluating the antitumor effects of related compounds, one derivative exhibited a dose-dependent response in xenograft models of non-small cell lung cancer (NCI-H1373). The compound demonstrated significant tumor reduction compared to controls, highlighting its potential as a therapeutic agent .

Study 2: Antimicrobial Testing

Another investigation focused on antimicrobial properties revealed that certain derivatives showed effective inhibition against E. coli and S. aureus. The study employed broth microdilution methods to determine minimum inhibitory concentrations (MICs), establishing a basis for further development into clinical applications .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The compound’s synthesis involves constructing the 5-azaspiro[3.5]nonane core and coupling it to the 1,3-benzothiazole moiety. A critical challenge is achieving high regioselectivity during spiro-ring formation. Evidence from analogous spiro compounds (e.g., 2,6-diazaspiro[3.3]heptanes) suggests using reflux conditions with glacial acetic acid as a catalyst to stabilize intermediates . For the benzothiazole coupling, Pd-catalyzed cross-coupling or nucleophilic substitution under inert atmosphere is recommended. Monitor reaction progress via HPLC to optimize time and temperature, as prolonged heating may degrade sensitive intermediates .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the spirocyclic amine and benzothiazole connectivity. Pay attention to splitting patterns for the spiro junction (e.g., geminal protons at C2 of the azaspiro ring) .
  • Mass Spectrometry : High-resolution MS (HRMS) is critical for verifying the molecular ion peak (e.g., expected [M+H]+^+ = calculated for C17H21ClN4OSC_{17}H_{21}ClN_4OS).
  • X-ray Crystallography : If single crystals are obtained, this resolves stereochemical ambiguities, particularly for the spiro center .

Q. How can solubility issues in aqueous buffers be mitigated for biological assays?

The compound’s hydrophobicity (predicted LogP ~2.7 from benzothiazole derivatives ) may limit solubility. Strategies include:

  • Using DMSO stock solutions diluted in assay buffers (final DMSO ≤1%).
  • Incorporating cyclodextrins or lipid-based carriers to enhance dispersion.
  • Adjusting buffer pH to ~6.5 with ammonium acetate (as in Pharmacopeial assays) to stabilize protonated amine groups .

Advanced Research Questions

Q. What structural analogs of this compound have been studied for structure-activity relationship (SAR) analysis?

Key analogs and their modifications include:

Compound ClassStructural VariationBiological ImpactSource
1-Oxa-8-azaspiro[4.5]decan-2-oneOxygen substitution in spiro ringEnhanced antihypertensive activity
Benzothiazole-azaspiro hybridsVarying substituents on benzothiazole (e.g., Cl, NO2_2)Improved kinase inhibition
Spirocyclic amines with tertiary aminesMethylation of the spiro amineReduced metabolic clearance

Q. How can enantiomeric resolution be achieved for the spirocyclic amine core?

The 2-amino-5-azaspiro[3.5]nonane moiety may exist as enantiomers. Resolution methods include:

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with a hexane:isopropanol gradient.
  • Diastereomeric salt formation : React with L-tartaric acid to precipitate one enantiomer .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer .

Q. What mechanistic insights exist for its potential biological activity?

The benzothiazole group is associated with DNA intercalation or kinase inhibition , while the spirocyclic amine may enhance blood-brain barrier penetration. In vitro assays should prioritize:

  • Fluorescence polarization assays to test DNA binding (using ethidium bromide displacement).
  • Kinase profiling panels (e.g., against CDK2 or EGFR) with IC50_{50} determination .
  • Cellular uptake studies using radiolabeled compound (e.g., 3^3H) to assess bioavailability .

Q. How should contradictory data in biological assays (e.g., varying IC50_{50}50​ values) be addressed?

Discrepancies may arise from assay conditions (e.g., serum protein binding) or compound stability. Mitigation steps:

  • Dose-response validation : Repeat assays in triplicate with fresh stock solutions.
  • Stability testing : Incubate compound in assay buffer (e.g., pH 7.4, 37°C) and monitor degradation via LC-MS.
  • Control for redox interference : Include Trolox or DTT to rule out false positives from thiol-reactive benzothiazoles .

Q. Methodological Notes

  • Stereochemical Assignments : Combine NOESY NMR with computational modeling (e.g., DFT) to confirm spiro ring conformation .
  • Scale-up Synthesis : Replace ethanol with 2-MeTHF for greener solvent recovery .
  • Troubleshooting Crystallization : Use vapor diffusion with dichloromethane:pentane to grow X-ray-quality crystals .

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